N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide
Overview
Description
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of pyrazole carboxamides and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) and the signaling pathway known as the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide can enhance the function of the immune system by increasing the production of cytokines and activating immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows researchers to study the specific effects of inhibiting these targets. However, one of the limitations of using N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide. One area of interest is its potential use in combination with other drugs to enhance their effectiveness in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide and its potential applications in other fields such as cardiovascular disease and diabetes.
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neuroscience, and immunology. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and can enhance the function of the immune system.
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O/c1-11-17(21-18(24)14-5-3-4-6-14)12(2)23(22-11)10-13-7-8-15(19)16(20)9-13/h7-9,14H,3-6,10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJJVXMOFCFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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